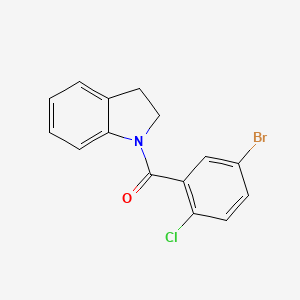

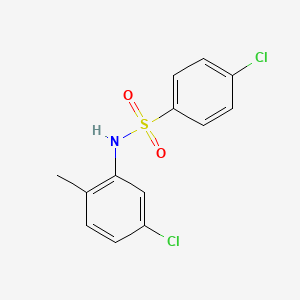

![molecular formula C18H16NOP B5719926 4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)

4-[(diphenylphosphoryl)methyl]pyridine

Overview

Description

4-[(diphenylphosphoryl)methyl]pyridine, also known as DPPM, is an organic compound that belongs to the family of pyridine derivatives. It is a white to light yellow powder that is widely used in scientific research due to its unique properties. DPPM is a versatile reagent that can be used in a variety of chemical reactions, and its use has led to significant advances in the field of organic synthesis.

Scientific Research Applications

Synthesis and Reactivity Studies

- A study by Ouizem et al. (2014) discusses the efficient synthesis of precursor molecules related to 4-[(diphenylphosphoryl)methyl]pyridine, along with their transformation into dissymmetric ligands. These ligands were examined for their reactivity and complexation reactions with lanthanide(III) ions, suggesting potential in the development of improved solvent extraction reagents (Ouizem et al., 2014).

F-Element Ligation Properties

- Another study by Ouizem et al. (2014) focuses on the synthesis and ligation properties of NCMPO-decorated pyridine N-oxide platforms, where 4-[(diphenylphosphoryl)methyl]pyridine is a key component. The study explores the binding of these compounds with lanthanide complexes, providing insight into potential applications in coordination chemistry and material science (Ouizem et al., 2014).

β-(diphenylphosphoryl)pyrroles Formation

- Research by Bogachenkov et al. (2013) presents an unexpected formation of β-(diphenylphosphoryl)pyrroles, instead of the anticipated regioisomers, from reactions involving derivatives of 4-[(diphenylphosphoryl)methyl]pyridine. This finding highlights the compound's role in facilitating unique chemical transformations, potentially useful in synthetic organic chemistry (Bogachenkov et al., 2013).

Application in Novel Soluble and Thermally Stable Polyimides

- A 2020 study by Chen et al. discusses the use of a derivative of 4-[(diphenylphosphoryl)methyl]pyridine in synthesizing novel aromatic polyimides. These polyimides exhibited exceptional thermal stability and flame retardancy, suggesting applications in materials science for high-performance polymers (Chen et al., 2020).

Binding Studies with Iron–Sulfur Enzymes

- In a study by Span et al. (2014), the binding modes of pyridine derivatives, including 4-[(diphenylphosphoryl)methyl]pyridine, with the iron–sulfur enzyme IspH were investigated. This research provides valuable insights into enzyme-inhibitor interactions, potentially relevant in drug discovery and enzymology (Span et al., 2014).

Chelating Properties with f-Element Ions

- A 1993 study by Rapko et al. explored the chelating properties of 2-((diphenylphosphino)methyl)pyridine N,P-dioxide and its derivatives toward various f-element ions. The findings suggest applications in the field of coordination chemistry and potentially in nuclear waste management (Rapko et al., 1993).

properties

IUPAC Name |

4-(diphenylphosphorylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NOP/c20-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)15-16-11-13-19-14-12-16/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCMUVACWGXMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC2=CC=NC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Diphenylphosphoryl)methyl]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)

![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)

![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)

![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)

![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)